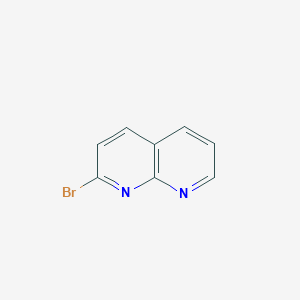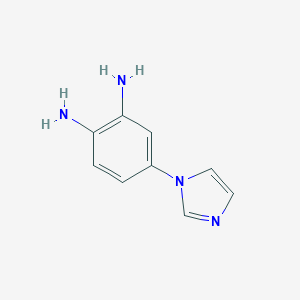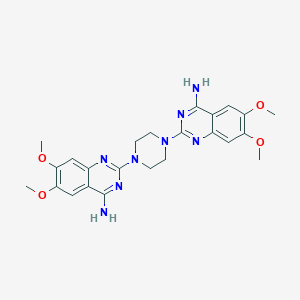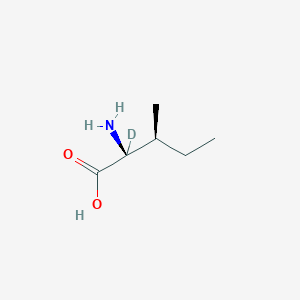
2-Bromo-1,8-naphthyridine
Vue d'ensemble
Description
2-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2. It is a light brown solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Bromo-1,8-naphthyridine, can be achieved through the Friedlander reaction . This reaction involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent . An inexpensive and biocompatible ionic liquid (IL) such as choline hydroxide (ChOH) can be used as a catalyst .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,8-naphthyridine is characterized by the presence of a bromine atom attached to the second carbon atom of the naphthyridine ring . The InChI code for this compound is 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H .
Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound .
Physical And Chemical Properties Analysis
2-Bromo-1,8-naphthyridine has a molecular weight of 209.04 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has a XLogP3-AA value of 2.5 .
Applications De Recherche Scientifique
Medicinal Chemistry
1,8-Naphthyridines, including 2-Bromo-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections and many more are under clinical investigations . For example, Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market .
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The 1,8-naphthyridine derivatives can act as monodentate, bidentate, or binucleating bridging ligands .
Light-Emitting Diodes
1,8-Naphthyridines are components of light-emitting diodes . They exhibit excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yield , which make them suitable for blue organic light-emitting diodes (OLEDs) .
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of solar cell that converts visible light into electricity by using a dye to absorb the sunlight.
Molecular Sensors
1,8-Naphthyridines are used in molecular sensors . These are devices that translate chemical information, ranging from the concentration of a specific sample component to total composition analysis, into analytically useful signals.
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems in which a host molecule forms a complex with a guest molecule without the formation of covalent bonds.
Synthesis of Pharmaceutical Intermediates
2-Bromo-1,8-naphthyridine is used as a raw material for the synthesis of pharmaceutical intermediates . These intermediates are used in the production of various types of drugs.
Antihypertensives and Antiarrhythmics
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heartbeats, respectively.
Mécanisme D'action
Target of Action
1,8-naphthyridines, a class of compounds to which 2-bromo-1,8-naphthyridine belongs, have been reported to possess diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets to exert their biological effects .
Biochemical Pathways
1,8-naphthyridines are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that 2-bromo-1,8-naphthyridine may have a range of effects at the molecular and cellular levels .
Orientations Futures
Future research could focus on exploring the diverse synthetic routes of naphthyridines and developing greener methods for their synthesis . Additionally, the medicinal properties of naphthyridines and their derivatives could be further investigated for potential applications in treating various diseases .
Propriétés
IUPAC Name |
2-bromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGOTDNNMLUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406187 | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61323-17-9 | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reaction of 2-bromo-1,8-naphthyridine with potassium amide?
A1: The reaction of 2-bromo-1,8-naphthyridine with potassium amide (KNH2) in ammonia (NH3) exhibits an unusual reaction pathway. While one might expect a direct nucleophilic aromatic substitution (SNAr) to occur, research using deuterated compounds has revealed that approximately 40% of the reaction proceeds through an "odd SN(AE)tele pathway" []. This implies a more complex mechanism involving the formation of an intermediate at a position distant from the bromine atom, ultimately leading to the 2-amino-1,8-naphthyridine product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)












